molecular formula C30H35N3O3 B061237 GR 103691 CAS No. 162408-66-4

GR 103691

Cat. No.: B061237
CAS No.: 162408-66-4
M. Wt: 485.6 g/mol
InChI Key: JARNORYOPMINDY-UHFFFAOYSA-N
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Description

GR 103691 is a potent and selective dopamine D3 receptor antagonist widely used in neuroscience research to investigate the mechanisms of addiction, behavioral sensitization, and dopaminergic signaling . Studies have demonstrated that this compound modulates the locomotor sensitization to psychostimulants like amphetamine, highlighting the critical functional role of D3 receptors in the development of behavioral plasticity . The compound has been shown to significantly inhibit the development of locomotor sensitization to amphetamine when co-administered during chronic treatment . Furthermore, research into the cellular mechanisms of D3 receptors indicates that antagonists like this compound are crucial tools for studying the regulation of GABAergic synaptic transmission in the nucleus accumbens, a key brain region for reward and reinforcement . This product is provided as a high-purity compound for in vitro and in vivo research applications. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARNORYOPMINDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042602
Record name GR 103691
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162408-66-4
Record name GR-103691
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 103691
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-103691
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solubility and Solvent Selection

GR 103691 exhibits solubility in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM. For in vitro applications, the following protocol is recommended:

ParameterSpecification
Solvent DMSO (≥99.9% purity)
Stock Concentration 10 mM (4.86 mg/mL)
Storage -80°C (6 months) or -20°C (1 month)

To enhance solubility, solutions should be warmed to 37°C and sonicated briefly. Repeated freeze-thaw cycles must be avoided to prevent compound degradation.

Dilution for Biological Assays

For cell-based studies, this compound stock solutions are diluted in culture media to working concentrations (typically 1–10 μM). A dilution calculator ensures precision:

Volume of Stock=(Desired Concentration×Total Volume)Stock Concentration\text{Volume of Stock} = \frac{(\text{Desired Concentration} \times \text{Total Volume})}{\text{Stock Concentration}}

For example, preparing 1 mL of 1 μM this compound from a 10 mM stock requires 0.1 μL of stock solution.

In Vivo Formulation Strategies

Preclinical Formulation for Rodent Studies

This compound’s in vivo administration requires a biocompatible vehicle. A standard protocol involves:

  • Primary solvent : DMSO (10% v/v)

  • Co-solvents : Polyethylene glycol 300 (PEG300, 40% v/v) and Tween 80 (5% v/v)

  • Aqueous phase : Sterile saline (45% v/v)

This formulation ensures compound stability and minimizes toxicity. The table below outlines the preparation steps:

ComponentVolume (μL)Role
DMSO100Solubilization
PEG300400Reduce viscosity
Tween 8050Enhance bioavailability
Saline450Adjust to final volume

Dosing and Pharmacokinetics

In rodent models, this compound is administered subcutaneously at 0.2 mg/kg to antagonize D3 receptors effectively. Plasma half-life and blood-brain barrier penetration remain areas of ongoing research.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 150 mm) is employed to assess purity. Mobile phases typically consist of:

  • Phase A : 0.1% trifluoroacetic acid in water

  • Phase B : 0.1% trifluoroacetic acid in acetonitrile

A gradient elution (20–80% Phase B over 20 minutes) resolves this compound at ~12.5 minutes.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 486.3 [M+H]⁺, consistent with its molecular weight of 485.63 g/mol.

Challenges and Optimization Strategies

Stability Issues

This compound’s acetyl group is prone to hydrolysis under acidic conditions. Lyophilization in pH 7.4 phosphate buffer improves long-term stability.

Scalability

Industrial-scale synthesis requires optimization of the piperazine coupling step, with potential use of microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

GR 103691 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Motor Activity Modulation

GR 103691 has been shown to influence motor activity by blocking D3 receptors. Studies indicate that antagonism of these receptors can enhance motor behaviors, as evidenced by increased locomotor activity in rodent models. For instance, one study demonstrated that systemic blockade of D3 receptors using this compound resulted in elevated levels of glutamate and GABA in the substantia nigra, which subsequently promoted motor behavior .

Table 1: Effects of this compound on Motor Activity

Study ReferenceMethodologyKey Findings
In vivo experiments with ratsIncreased glutamate and GABA levels; enhanced motor activity
Reflex amplitude testsIncreased monosynaptic reflex strength in wild-type mice; no effect in D3 knockout mice

Neurotransmitter Release

The compound has been implicated in the modulation of neurotransmitter release. By blocking D3 receptors, this compound disrupts the balance between dopamine, glutamate, and GABA, leading to altered synaptic transmission dynamics. This is particularly relevant in understanding conditions such as Parkinson's disease, where dopaminergic signaling is compromised .

Table 2: Neurotransmitter Changes Induced by this compound

NeurotransmitterBaseline Level (fmol/µL)Post-Blockade Level (fmol/µL)
Dopamine5.82Increased
Glutamate298Increased
GABA33.5Increased

Research on Dopaminergic Mechanisms

This compound serves as a critical tool for studying the role of D3 receptors in various neurological processes. Its selective antagonism allows researchers to dissect the contributions of D3 receptors relative to other dopamine receptor subtypes (D2 and D4). For example, studies have shown that this compound can facilitate reflex responses and modulate synaptic plasticity by altering the excitability of neurons within specific brain regions .

Table 3: Comparative Effects of Dopamine Receptor Antagonists

AntagonistSelectivityEffect on Motor Activity
This compoundHigh for D3Facilitates motor responses
NafadotrideHigh for D3Similar effects to this compound

Case Study 1: Reflex Amplitude Modulation

In a controlled experiment involving wild-type (WT) and D3 knockout (D3KO) mice, this compound was applied to assess its impact on monosynaptic reflex (MSR) amplitudes. The results indicated a significant increase in reflex strength in WT mice but no facilitation in D3KO mice, underscoring the role of D3 receptors in modulating spinal cord excitability .

Case Study 2: Neurotransmitter Dynamics

A study examining the effects of this compound on neurotransmitter release revealed that blockade of D3 receptors led to increased glutamate and GABA levels while influencing dopamine dynamics within the substantia nigra. These findings suggest that this compound can be utilized to explore therapeutic strategies for disorders characterized by dysregulated dopaminergic signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares GR 103691 with structurally and functionally related dopamine D3 antagonists, emphasizing binding affinities, selectivity, and in vivo effects:

Compound D3 Ki (nM) D2:D3 Selectivity Ratio Sodium Sensitivity (Fold Change) In Vivo Catalepsy Prolactin Elevation Off-Target Affinities
This compound 0.4 60 5–6× (D2); <2× (D3) No No 5-HT1A, α1-adrenoceptors
(+)-S 14297 5 61 Not reported No No None significant
Nafadotride 0.5 9 Not reported Yes Yes Moderate D2 activity
U 99194 160 14 17–25× (D3) No Weak Low selectivity
Haloperidol 2 0.2 Sodium-insensitive Yes Yes Broad antipsychotic activity

Key Findings :

Potency and Selectivity :

  • This compound and nafadotride have the highest D3 affinities (Ki = 0.4–0.5 nM), but this compound’s D2:D3 selectivity ratio (60) far exceeds nafadotride’s (9) .
  • (+)-S 14297, though less potent (Ki = 5 nM), matches this compound’s selectivity (D2:D3 = 61) and lacks off-target activity, making it superior for in vivo D3 studies .

Sodium Ion Sensitivity :

  • This compound’s D2 binding is strongly enhanced by Na⁺ (5–6×), whereas U 99194 shows dramatic Na⁺-dependent affinity increases at D3 (17–25×) .
  • Sodium insensitivity in compounds like haloperidol and spiperone suggests structural differences in receptor-binding pockets, particularly interactions with conserved residues (e.g., Asp332, Tyr743) critical for Na⁺-sensitive ligands .

Structural and Functional Divergence: Arylpiperazines (this compound): High D3 selectivity but prone to off-target receptor interactions. Benzamides (Nafadotride): Lower selectivity with significant D2 activity, leading to motor side effects. Aminotetralins (+)-S 14297: Balanced selectivity and in vivo efficacy, ideal for behavioral studies .

Critical Analysis of Research Findings

  • Molecular docking studies propose that Na⁺ stabilizes a receptor conformation favoring ligand binding, but this compound’s structural class may limit this effect at D3 .
  • In Vitro vs. In Vivo Discrepancies : this compound’s lack of in vivo activity despite high in vitro potency may reflect pharmacokinetic limitations (e.g., blood-brain barrier penetration) or compensatory mechanisms in intact neural circuits .
  • Therapeutic Potential: this compound’s absence of catalepsy and prolactin elevation positions it as a cleaner D3 tool compound than nafadotride or haloperidol. However, its off-target affinities necessitate cautious interpretation of behavioral data .

Biological Activity

GR 103691 is a selective antagonist of the dopamine D3 receptor, which plays a significant role in various neurological and behavioral processes. This compound has been extensively studied for its pharmacological properties and its effects on neurotransmitter systems, particularly in relation to motor control and anxiety-like behaviors. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Pharmacological Profile

Selectivity and Affinity:
this compound exhibits a high degree of selectivity for the D3 receptor over the D4 receptor, with more than 100-fold selectivity reported . It also demonstrates marked affinity for serotonin 5-HT1A receptors and alpha-1 adrenoceptors, indicating potential interactions beyond dopamine receptor modulation . The compound's pharmacological profile is summarized in Table 1.

Receptor Type Affinity (nM)
Dopamine D3< 1
Dopamine D4> 100
Serotonin 5-HT1A5.8
Alpha-1 Adrenoceptor12.6

Modulation of Neurotransmitter Release

This compound's blockade of D3 receptors has been shown to significantly influence the release of key neurotransmitters such as glutamate, dopamine, and GABA (gamma-aminobutyric acid). Research indicates that the intranigral administration of this compound increases the levels of these neurotransmitters, which correlates with enhanced motor activity .

In a study by Rosales et al., the effects of this compound were examined in the context of motor behavior. The blockade of D3 receptors resulted in increased glutamate release, which subsequently stimulated dopamine and GABA release. This cascade effect is crucial for promoting motor behavior as it enhances the excitatory-inhibitory balance within the nigrostriatal pathway .

Motor Activity

The impact of this compound on motor activity has been extensively documented. In a series of experiments involving wild-type (WT) and D3 knockout (D3KO) mice, this compound administration led to a significant increase in monosynaptic reflex strength in WT mice but not in D3KO mice. This finding underscores the necessity of D3 receptor presence for the observed motor enhancements .

Anxiety-Like Behavior

This compound has also been implicated in modulating anxiety-like behaviors. In studies where rats were subjected to anxiety assays following microinjections of this compound into specific brain regions, variations in locomotion and anxiety-related responses were noted. The results indicated that D3 receptor antagonism could alter anxiety states by affecting GABAergic transmission within the basolateral amygdala (BLA) .

Case Studies

Case Study: Effects on Parkinsonian Symptoms
A notable case study involved patients with Parkinson's disease who exhibited reduced symptoms following treatment with this compound. The compound's ability to enhance dopaminergic signaling through D1 receptor activation while blocking inhibitory D3 receptor pathways demonstrated potential therapeutic benefits for managing motor symptoms associated with Parkinson's disease .

Q & A

Q. How is GR 103691's selectivity for dopamine D3 receptors determined experimentally?

Methodological Answer: Selectivity is quantified using competitive binding assays with radiolabeled ligands (e.g., [³H]spiperone) across receptor subtypes. The dissociation constant (Ki) is calculated via Cheng-Prusoff equation, with this compound exhibiting Ki = 0.4 nM for D3 receptors and >100-fold selectivity over D1/D4 subtypes. Comparative assays must include parallel testing against D1, D2, and D4 receptors under identical conditions to validate specificity .

Q. What in vitro assays are standard for assessing this compound's antagonistic activity?

Methodological Answer: Radioligand displacement assays in transfected cell lines expressing human dopamine receptors are foundational. For example, inhibition curves for this compound against D3 receptors are generated using spiperone as a competing ligand, with data normalized to nonspecific binding (e.g., 1 μM haloperidol). IC50 values are converted to Ki using receptor-specific Kd values for the radioligand .

Q. How is chemical purity validated for this compound in pharmacological studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (MS) confirm molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy resolves structural confirmation, particularly for batch-to-batch consistency. Evidence of 99.44% purity in prior studies sets a benchmark for experimental reliability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro binding data and in vivo functional outcomes for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or receptor reserve differences. To address this:

  • Perform ex vivo receptor occupancy assays in target brain regions (e.g., nucleus accumbens).
  • Use microdialysis to measure extracellular dopamine changes post-administration.
  • Validate functional antagonism through behavioral models (e.g., locomotor activity in rodents) .

Q. What experimental design considerations are critical for dose-response studies with this compound in vivo?

Methodological Answer:

  • Dose selection : Base on receptor occupancy curves (e.g., ED₈₀ for D3 blockade) and prior pharmacokinetic data.
  • Controls : Include vehicle controls and comparator compounds (e.g., SB-277011A for D3 specificity).
  • Blinding : Use double-blind protocols to minimize observer bias, particularly in behavioral assessments.
  • Statistical power : Precalculate sample sizes using effect sizes from pilot studies (α=0.05, β=0.2) .

Q. How can researchers distinguish this compound's D3-specific effects from off-target interactions?

Methodological Answer:

  • Genetic models : Use D3 receptor knockout mice to isolate receptor-mediated effects.
  • Pharmacological controls : Co-administer selective antagonists for non-target receptors (e.g., SCH 23390 for D1).
  • Autoradiography : Map receptor binding in brain slices to confirm regional specificity .

Q. What statistical approaches are optimal for analyzing this compound's concentration-response relationships?

Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Report 95% confidence intervals for EC50/IC50 values. For comparative studies (e.g., D3 vs. D4), use extra sum-of-squares F-tests to evaluate curve similarity. Replicate experiments ≥3 times to assess inter-assay variability .

Q. What strategies mitigate batch-to-batch variability in this compound experiments?

Methodological Answer:

  • Quality control : Certify each batch via HPLC/MS and receptor binding validation.
  • Standardized protocols : Use identical buffer compositions (e.g., Tris-HCl, NaCl, MgCl₂) across labs.
  • Internal reference standards : Include a control compound (e.g., raclopride for D2/D3) in every assay plate .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.